molecular formula C18H19FN2OS B12609411 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one CAS No. 918145-58-1

4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one

Cat. No.: B12609411
CAS No.: 918145-58-1
M. Wt: 330.4 g/mol
InChI Key: NZHVDRPPZAJBHW-UHFFFAOYSA-N
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Description

4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one is a complex organic compound that features a thiomorpholine ring substituted with a fluorophenyl-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interaction of fluorophenyl-pyridine derivatives with biological macromolecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridine and thiomorpholine rings can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one is unique due to its combination of a fluorophenyl-pyridine moiety with a thiomorpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

918145-58-1

Molecular Formula

C18H19FN2OS

Molecular Weight

330.4 g/mol

IUPAC Name

4-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]thiomorpholin-3-one

InChI

InChI=1S/C18H19FN2OS/c19-16-6-4-15(5-7-16)17-8-3-14(12-20-17)2-1-9-21-10-11-23-13-18(21)22/h3-8,12H,1-2,9-11,13H2

InChI Key

NZHVDRPPZAJBHW-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(=O)N1CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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